molecular formula C19H24N2O3 B5904604 (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone

(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone

Cat. No.: B5904604
M. Wt: 328.4 g/mol
InChI Key: PQBNSFZMRCOAEB-ROUUACIJSA-N
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Description

(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone: is a complex organic compound with a unique structure that combines a quinoline derivative with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine ring. Key steps include:

    Formation of the Quinoline Derivative: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the hydroxyl group on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may offer therapeutic benefits in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

What sets (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone apart from these similar compounds

Properties

IUPAC Name

(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-11(2)24-18-10-21(9-17(18)22)19(23)15-8-14-7-12(3)5-6-16(14)20-13(15)4/h5-8,11,17-18,22H,9-10H2,1-4H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBNSFZMRCOAEB-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3CC(C(C3)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3C[C@@H]([C@H](C3)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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